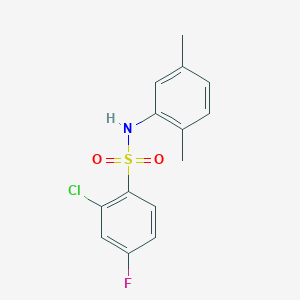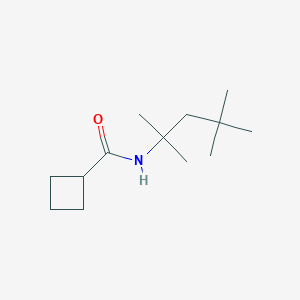![molecular formula C21H28N2OS B14930576 3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B14930576.png)
3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclopentyl group, an isobutylphenyl group, and a thiazolyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where isobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the coupling of the cyclopentylamine with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
化学反応の分析
Types of Reactions
3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
4’-Isobutylacetophenone: A related compound used in the synthesis of pharmaceuticals such as ibuprofen.
N-cyclopentyl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide: Another similar compound with potential biological activities.
Uniqueness
3-CYCLOPENTYL-N-[4-(4-ISOBUTYLPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group, an isobutylphenyl group, and a thiazolyl group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H28N2OS |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
3-cyclopentyl-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C21H28N2OS/c1-15(2)13-17-7-10-18(11-8-17)19-14-25-21(22-19)23-20(24)12-9-16-5-3-4-6-16/h7-8,10-11,14-16H,3-6,9,12-13H2,1-2H3,(H,22,23,24) |
InChIキー |
PGVDFKINVPTMII-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14930498.png)
![4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930511.png)
methanone](/img/structure/B14930518.png)
![2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14930527.png)
![N,1-dimethyl-5-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14930529.png)
![4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930536.png)


![N-[4-(dimethylamino)benzyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14930555.png)

![{4-[(Z)-{(2Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14930567.png)



